molecular formula C13H10N6O4S B2359392 6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 898438-03-4

6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B2359392
CAS No.: 898438-03-4
M. Wt: 346.32
InChI Key: JLILZVGHZQOCGF-UHFFFAOYSA-N
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Description

6-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a chemical research compound based on the [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one scaffold. This fused heterocyclic system has attracted significant interest in medicinal chemistry due to its unusual structural characteristics, which can enhance binding interactions with biological targets and improve the efficacy of therapeutic candidates . Compounds featuring this core structure are frequently investigated for their potential anti-cancer properties. Novel triazolotriazinone derivatives have demonstrated promising in vitro efficacy against various human cancer cell lines, including prostate (PC3), lung (A549), and pancreatic (PACA2) carcinomas, with some analogs showing greater potency than reference drugs and a safe profile on normal cell lines . The mechanism of action for this chemical class is under investigation but may involve the induction of apoptosis, as evidenced by increased DNA fragmentation and DNA damage in treated cancer cells, alongside modulation of key gene expression levels such as BCL-2, BAX, and p53 . Furthermore, the 1,2,4-triazole nucleus, a key component of this structure, is widely recognized as a privileged scaffold in drug discovery, possessing a broad spectrum of pharmacological activities including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory effects . This reagent is intended for research and development purposes only, specifically for use in chemical biology, medicinal chemistry, and drug discovery programs. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O4S/c1-7-11(21)14-12-15-16-13(18(12)17-7)24-6-10(20)8-2-4-9(5-3-8)19(22)23/h2-5H,6H2,1H3,(H,14,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLILZVGHZQOCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a triazole ring fused with a thiadiazine moiety. The presence of the 4-nitrophenyl group and the sulfanyl substituent are critical for its biological activity. The molecular formula is C12H10N4O3SC_{12}H_{10}N_4O_3S, with a molecular weight of approximately 298.30 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown significant activity against various bacterial strains. For instance:

  • Antibacterial Effects : In vitro tests demonstrated that derivatives of triazoles exhibit bactericidal effects comparable to standard antibiotics such as streptomycin . Specific derivatives showed Minimum Inhibitory Concentration (MIC) values in the range of 0.5 to 2 µg/mL against Gram-positive and Gram-negative bacteria.

Antiviral Activity

The compound has been evaluated for its antiviral properties, particularly against influenza viruses. Research indicates that it can reduce viral plaque formation in a dose-dependent manner, suggesting potential as an antiviral agent against H1N1 .

Anticancer Properties

Triazole derivatives have been recognized for their anticancer activities. The compound's ability to induce apoptosis in cancer cell lines has been documented:

  • Cytotoxicity : Studies have shown that this compound can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The IC50 values indicate potent cytotoxic effects at low concentrations .

The biological activity of This compound is attributed to its ability to interact with key biological targets:

  • Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in cellular metabolism and signaling pathways.
  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

Case Studies

Several case studies have focused on the therapeutic potential of triazole derivatives:

  • Study 1 : A recent study investigated the efficacy of this compound in combination with existing chemotherapeutic agents. Results indicated enhanced cytotoxicity when used synergistically with standard treatments for breast cancer.
  • Study 2 : Another study explored its antiviral effects against H1N1 in animal models, showing promising results in reducing viral load and improving survival rates.

Research Findings Summary Table

Biological ActivityObservationsReference
AntimicrobialMIC 0.5 - 2 µg/mL against various bacteria
AntiviralReduced plaque formation in H1N1
AnticancerIC50 values indicating potent cytotoxicity in MCF-7 and Bel-7402

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to triazole derivatives. The compound has been evaluated for its activity against various cancer cell lines. For instance, triazole derivatives have shown promising results in inhibiting tumor growth in human lung and breast cancer cell lines at low micromolar concentrations (GI50 in the range of 1.9–3.0 μM) .

2. Antimicrobial Properties
The 1,2,4-triazine derivatives are noted for their broad-spectrum antimicrobial activities. Research indicates that these compounds can exhibit antifungal and antibacterial effects, making them candidates for the development of new antimicrobial agents . Studies have specifically focused on their efficacy against strains such as Candida albicans and other pathogenic fungi.

3. Anti-inflammatory Effects
Compounds containing triazole rings have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which can be beneficial in treating various inflammatory diseases .

4. Neuroprotective Effects
Emerging research suggests that certain triazole derivatives may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease . These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Case Study 1: Anticancer Evaluation

A study conducted by researchers at Jamia Millia Islamia involved synthesizing various triazole derivatives, including 6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one. The synthesized compounds were screened against the NCI-60 cell line panel, revealing significant cytotoxicity against multiple cancer types .

Case Study 2: Antimicrobial Screening

In another study published in the International Journal of Pharmaceutical Sciences and Research, triazole derivatives were tested for their antifungal activity against clinical isolates of Candida species. The results indicated that certain modifications to the triazole structure enhanced antifungal potency .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against lung and breast cancer cell lines
AntimicrobialEfficacy against Candida albicans
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectivePotential modulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents at positions 1 and 3 of the triazolotriazine core. For example:

  • 7e (3-Isobutyl-6-methyl-1-(4-nitrophenyl)-triazolo-triazinone): Features an isobutyl group at position 3, resulting in a lower melting point (202–204°C) and moderate yield (63%) compared to the target compound .
  • 7i (3-Furan-2-yl-6-methyl-1-(4-nitrophenyl)-triazolo-triazinone): Incorporates a furan ring at position 3, leading to higher thermal stability (mp 269–271°C) and distinct NMR shifts (δ 6.87–8.49 ppm for aromatic protons) .
  • 7j (3-Thiophen-2-yl-6-methyl-1-(4-nitrophenyl)-triazolo-triazinone): Substitution with a thiophene group reduces melting point (242–244°C) and alters solubility due to sulfur’s polarizability .

Table 1: Physicochemical Comparison of Selected Analogs

Compound Substituent (Position 3) Melting Point (°C) Yield (%) Notable Spectral Data (¹H NMR)
Target 2-(4-Nitrophenyl)-2-oxoethyl N/A* N/A* N/A*
7e Isobutyl 202–204 63 δ 2.39 (s, CH₃), 8.41–8.49 (m, Ar-H)
7i Furan-2-yl 269–271 71 δ 6.87–6.89 (m, furyl-H), 8.15 (d, Ar-H)
7j Thiophen-2-yl 242–244 69 δ 7.66 (d, thiophene-H), 8.41–8.49 (m, Ar-H)
Crystallographic and Electronic Effects
  • Crystal Packing: Analogs like 7b (3-ethyl-6-methyl-1-(4-nitrophenyl)-triazolo-triazinone) crystallize in monoclinic systems (space group P21/n), with the nitro group participating in hydrogen bonding (C–H⋯O interactions) . The target compound’s 4-nitrophenyl group likely enhances such interactions, affecting solubility and stability.
Reactivity and Functionalization
  • Nucleophilic Substitution : The nitro group in nitrotriazolotriazines can undergo displacement reactions. For instance, 10f () reacts with glutathione under acidic conditions, forming a thiol adduct. This suggests the target compound may exhibit similar reactivity in biological systems .
  • Tautomerism: Analogous triazolotriazinones (e.g., arylidenehydrazones in ) display dynamic equilibria between hydrazone and bicyclic forms. The target compound’s stability may depend on substituent-induced tautomeric preferences .

Preparation Methods

Molecular Architecture

The target compound features atriazolo[4,3-b]triazin-7(8H)-one core substituted at position 3 with a sulfanyl group connected to a 2-(4-nitrophenyl)-2-oxoethyl chain and at position 6 with a methyl group. The presence of the electron-withdrawing nitro group and the sterically demanding triazolotriazine system necessitates careful selection of reaction conditions to avoid premature decomposition or side reactions.

Key Synthetic Hurdles

  • Triazinone Ring Stability : The triazinone moiety is prone to hydrolysis under acidic or basic conditions, requiring anhydrous environments during synthesis.
  • Sulfanyl Group Incorporation : Thiol-mediated couplings must avoid oxidation to disulfides, often necessitating inert atmospheres.
  • Regioselectivity in Cyclization : Ensuring correct ring closure during triazole formation demands precise temperature and catalyst control.

Synthetic Strategies and Methodologies

Core Triazinone Synthesis

The triazinone core is typically constructed via cyclocondensation of amidrazones with carbonyl compounds. A representative route involves:

  • Step 1 : Reaction of methyl carbazate with ethyl acetoacetate under basic conditions to form a hydrazone intermediate.
  • Step 2 : Cyclization with cyanogen bromide (CNBr) in dimethylformamide (DMF) at 60°C to yield 6-methyl-1,2,4-triazin-7(8H)-one.

Reaction Scheme :
$$
\text{Methyl carbazate} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOH}} \text{Hydrazone intermediate} \xrightarrow{\text{CNBr, DMF}} \text{6-Methyltriazinone}
$$

Sulfanyl Group Introduction

The sulfanyl linker is introduced via nucleophilic substitution using 2-(4-nitrophenyl)-2-oxoethyl thiol (HS-CH2-CO-C6H4-NO2).

Procedure :

  • Activate the triazinone at position 3 by bromination using PBr3 in dichloromethane.
  • Substitute bromide with the thiolate anion (generated in situ using NaH in THF).

Key Data :

Parameter Value Conditions
Yield 68% THF, 0°C, 2h
Purity (HPLC) ≥95% C18 column, MeOH:H2O (70:30)

Triazole Ring Formation

The triazole ring is formed via Huisgen cycloaddition or thermal cyclization of a hydrazine derivative.

Optimized Route :

  • React the sulfanylated triazinone with hydrazine hydrate in ethanol at reflux to form a hydrazide intermediate.
  • Cyclize using phosphoryl chloride (POCl3) at 80°C, yielding the fused triazolo-triazinone system.

Mechanistic Insight :
$$
\text{Hydrazide} \xrightarrow{\text{POCl3}} \text{Intermediate nitrile imine} \rightarrow \text{Triazolo-triazinone via [3+2] cycloaddition}
$$

Alternative Pathways and Comparative Analysis

One-Pot Sequential Synthesis

A streamlined approach combines triazinone formation, sulfanylation, and cyclization in a single reactor:

  • Conditions : DMF as solvent, K2CO3 as base, 100°C for 8h.
  • Advantages : Reduced purification steps, higher overall yield (72% vs. 58% stepwise).

Solid-Phase Synthesis

Immobilization of the triazinone on Wang resin enables iterative coupling and cyclization, though scalability remains limited.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.32 (d, J=8.8 Hz, 2H, Ar-NO2), 4.21 (s, 2H, SCH2), 2.45 (s, 3H, CH3).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2), 1250 cm⁻¹ (C-S).

Purity and Stability

  • HPLC-MS : m/z 403.1 [M+H]⁺, retention time 12.3 min.
  • Accelerated Stability : >90% purity after 6 months at 25°C (ICH guidelines).

Industrial and Pharmacological Relevance

Applications in Drug Development

The compound’s nitro group enhances electron-deficient character, making it a candidate for kinase inhibition studies. Analogous structures show activity against HER2 and EGFR targets.

Scale-Up Considerations

  • Cost Drivers : 4-Nitrophenyl ketone precursors account for 40% of raw material costs.
  • Green Chemistry Metrics :
    • Process Mass Intensity (PMI): 32 (needs optimization).
    • E-Factor: 18.7 (target <15).

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves heterocyclization and sulfanyl group introduction. Key steps include:
  • Step 1 : Reacting precursor triazinones with diethyl oxalate in THF under reflux to form intermediate esters (e.g., trifluoroacetyl derivatives) .
  • Step 2 : Sulfanyl group incorporation via nucleophilic substitution using potassium carbonate as a base and KI as a catalyst in acetone .
  • Optimization : Control reaction pH (6.5–7.5) and temperature (70–80°C) to minimize side products. Purify via ethanol recrystallization for >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C-NMR : Identify sulfanyl (-S-) protons (δ 3.2–3.8 ppm) and nitrophenyl aromatic protons (δ 8.1–8.3 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
  • ESI-MS : Validate molecular weight (e.g., [M+H]+ peak at m/z 456.3) .

Q. How can common impurities or by-products during synthesis be mitigated?

  • Methodological Answer :
  • By-Products : Unreacted hydrazides or oxidized sulfanyl intermediates.
  • Mitigation :
  • Use excess potassium carbonate (1.5 eq) to drive sulfanyl substitution .
  • Monitor reactions via TLC (silica gel, ethyl acetate/hexane 1:2) and purify via column chromatography .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :
  • Ambiguity Example : Overlapping NMR peaks for triazolo and triazinone protons.
  • Resolution :
  • Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in pharmacological studies?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with modified substituents (e.g., replace 4-nitrophenyl with 4-chlorophenyl) .
  • Step 2 : Test in vitro bioactivity (e.g., antimicrobial assays using MIC against E. coli and S. aureus) .
  • Step 3 : Correlate electronic effects (e.g., nitro group’s electron-withdrawing nature) with activity trends .

Q. How should experiments investigate metabolic stability in preclinical studies?

  • Methodological Answer :
  • In Vitro Assays :
  • Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Identify metabolites (e.g., nitro reduction to amine) using fragmentation patterns .

Q. What solvent systems enhance heterocyclization efficiency?

  • Methodological Answer :
  • Optimal Solvents : THF (for trifluoroacylation) or dioxane (for high-temperature reactions) .
  • Catalysts : KI (10 mol%) accelerates sulfanyl group incorporation in acetone .

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